molecular formula C14H8Cl3N3O2 B4113113 3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole

3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B4113113
M. Wt: 356.6 g/mol
InChI Key: DNLDCZFTFCYRJB-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 2,4,5-trichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may mimic natural hormones or enzymes, leading to altered biological pathways. The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole is unique due to its combination of a pyridine ring with a 1,2,4-oxadiazole ring and a 2,4,5-trichlorophenoxy methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3O2/c15-9-5-11(17)12(6-10(9)16)21-7-13-19-14(20-22-13)8-1-3-18-4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLDCZFTFCYRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)COC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 5
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3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 6
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3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole

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